
1-Ethyl-3-methylpiperazin-2-one hydrobromide
Description
1-Ethyl-3-methylpiperazin-2-one hydrobromide (CAS: 1255717-00-0) is a piperazinone derivative characterized by a six-membered piperazine ring containing a ketone group at position 2. The ethyl and methyl substituents at positions 1 and 3, respectively, confer distinct steric and electronic properties. As a hydrobromide salt, it benefits from enhanced solubility and stability compared to its free base form, making it suitable for pharmaceutical applications . Its molecular formula is C₇H₁₄N₂O·HBr, with a calculated molecular weight of 223.11 g/mol (142.20 g/mol for the base + 80.91 g/mol for HBr).
Propriétés
IUPAC Name |
1-ethyl-3-methylpiperazin-2-one;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.BrH/c1-3-9-5-4-8-6(2)7(9)10;/h6,8H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHRVHYNMLGLPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1=O)C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255717-00-0 | |
Record name | 2-Piperazinone, 1-ethyl-3-methyl-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-3-methyl-2-piperazinone hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Activité Biologique
1-Ethyl-3-methylpiperazin-2-one hydrobromide is a chemical compound with the molecular formula and a molecular weight of approximately 201.12 g/mol. This compound features a piperazine ring, known for its role in various biological activities, particularly in pharmacology. The hydrobromide form enhances its solubility, making it suitable for various applications in medicinal chemistry.
Structural Characteristics
The unique structure of this compound allows it to interact with biological targets effectively. Its piperazine framework is a common motif in many pharmacologically active compounds, influencing its binding affinity and biological activity.
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₇H₁₅BrN₂O | Contains an ethyl and methyl group on the piperazine ring |
1-Methylpiperazine | C₅H₁₂N₂ | Lacks ethyl group; simpler structure |
3-Methylpiperazine | C₅H₁₂N₂ | Similar piperazine structure; different substitution |
(S)-1-Ethyl-3-Methylpiperazin-2-one | C₇H₁₄N₂O | Chiral center; may exhibit different biological activity |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly concerning the central nervous system (CNS). It has been studied for its potential anxiolytic properties , which may help alleviate anxiety disorders.
The compound's mechanism of action involves interaction with neurotransmitter systems, particularly those related to serotonin and dopamine pathways. This interaction suggests a potential for modulating physiological responses, which is valuable for drug development targeting CNS disorders.
Pharmacological Studies
Several studies have explored the pharmacological effects of this compound:
Case Studies
A comprehensive analysis was conducted on the pharmacokinetics and bioavailability of this compound in animal models:
- Study Design : Mice were administered varying doses to assess the pharmacokinetic profile.
- Results : The bioavailability was found to be approximately 74% after subcutaneous administration, with a half-life of around 1 hour, suggesting efficient absorption and distribution within the body.
Applications De Recherche Scientifique
Scientific Research Applications
-
Pharmaceutical Development
- 1-Ethyl-3-methylpiperazin-2-one hydrobromide is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in treating central nervous system disorders such as anxiety and depression .
-
Biological Activity
- Research indicates that this compound exhibits significant biological activity, including potential anxiolytic properties. Studies have shown that it can interact with neurotransmitter systems, influencing physiological responses which are crucial for drug development targeting neurodegenerative diseases and certain cancers .
- Modulation of Receptors
Case Study 1: Anxiolytic Effects
A study explored the effects of this compound on anxiety models in rodents. The results indicated a significant reduction in anxiety-like behavior, supporting its potential as an anxiolytic agent. The compound's ability to bind effectively to specific receptors was highlighted as a key mechanism behind its effects.
Case Study 2: Neurodegenerative Disorders
Another investigation focused on the compound's neuroprotective properties against oxidative stress in neuronal cells. The findings suggested that this compound could mitigate cell death induced by neurotoxic agents, indicating its promise for therapeutic applications in Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural similarity.
Counterion Influence
- Hydrobromide vs. Hydrochloride : HBr salts (e.g., this compound) often exhibit higher solubility in polar solvents compared to HCl salts (e.g., Imp. D(BP) hydrochloride). However, HCl is more prevalent in pharmaceuticals due to cost and regulatory precedence .
- Stability : Hydrobromide salts may demonstrate superior thermal stability in certain matrices, though this is compound-specific .
Substituent Effects
- Alkyl vs.
- Halogenation : Bromine in Imp. D(BP) enhances intermolecular interactions (e.g., halogen bonding), which could influence crystallization or target binding .
Pharmacological Considerations
- Piperazinones with alkyl substituents are frequently explored as neurological agents (e.g., antidepressants, antipsychotics) due to their ability to cross the blood-brain barrier .
- The hydrobromide salt of dextromethorphan (a morphinan derivative) is FDA-approved for depression, underscoring the therapeutic relevance of HBr in CNS-targeted drugs .
Méthodes De Préparation
Synthesis of 1-Ethyl-3-methylpiperazin-2-one
Step 1: Alkylation of Piperazin-2-one
- 1-Methylpiperazin-2-one is reacted with an ethylating agent such as ethyl bromide or ethyl iodide.
- Reaction is typically carried out in an aprotic solvent like acetonitrile or dichloromethane.
- A base such as sodium hydride or potassium carbonate is used to deprotonate the nitrogen and facilitate alkylation.
- Temperature control (often room temperature to reflux) is essential to optimize yield and minimize side reactions.
Step 2: Purification
- The crude product is purified by recrystallization or chromatography to obtain pure 1-ethyl-3-methylpiperazin-2-one.
Formation of Hydrobromide Salt
- The purified 1-ethyl-3-methylpiperazin-2-one is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate).
- Hydrobromic acid (HBr) in aqueous or alcoholic solution is added dropwise under stirring.
- The hydrobromide salt precipitates out or is obtained after solvent removal.
- The product is filtered, washed, and dried under reduced pressure.
Alternative Synthetic Routes and Variations
- Direct Alkylation Using 1,2-Dibromoethane: Analogous to the synthesis of 1-ethyl-3-methylimidazolium bromide, alkylation with dibromoalkanes can be a fast and efficient method, often proceeding at room temperature with high yield (~90%) under inert atmosphere.
- Cyclization Approaches: Cyclization of appropriate amino acid derivatives or dipeptides can yield substituted piperazinones, as shown in related diketopiperazine syntheses.
- Salt Exchange Reactions: Hydrobromide salts can also be prepared by salt metathesis, exchanging other piperazinone salts with hydrobromic acid in aprotic solvents, controlling temperature (10–30°C) and reaction time (1–3 hours).
Reaction Conditions and Optimization
Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
---|---|---|---|---|---|
Alkylation | 1-Methylpiperazin-2-one + ethyl bromide + base | 20–80°C | 3–12 hours | 75–90 | Use inert atmosphere, dry solvent |
Salt Formation | 1-Ethyl-3-methylpiperazin-2-one + HBr | 0–30°C | 1–3 hours | 85–95 | Dropwise addition, stirring |
Purification | Recrystallization or chromatography | Ambient | Variable | - | Ensures high purity |
Research Findings and Analytical Data
- Enantiomeric Purity: The preparation methods generally maintain stereochemistry if chiral centers are present, with enantiomeric excess up to 98% achievable by careful control of reaction conditions.
- Chemical Stability: The hydrobromide salt form is more stable and easier to handle than the free base, with improved solubility in polar solvents.
- Characterization: Typical characterization includes NMR, IR, mass spectrometry, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Methods
Method | Key Reagents | Advantages | Limitations |
---|---|---|---|
Direct Alkylation + Salt Formation | 1-Methylpiperazin-2-one, ethyl bromide, HBr | Straightforward, high yield | Requires careful temperature control |
Cyclization of Amino Acid Derivatives | Dipeptide esters, cyclization catalysts | Allows unsymmetrical substitution | More complex synthesis steps |
Salt Exchange Reaction | Piperazinone salt + HBr | Mild conditions, good purity | Requires prior salt preparation |
Q & A
Q. What are the recommended synthetic methods for 1-Ethyl-3-methylpiperazin-2-one hydrobromide with high purity?
- Methodological Answer : The synthesis typically involves condensation of ethyl and methyl substituents on a piperazine backbone, followed by hydrobromide salt formation. Key steps include:
- Coupling agents : Use carbodiimides like EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide Hydrochloride) to facilitate amide or heterocyclic bond formation, as described in peptide synthesis protocols .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to isolate the hydrobromide salt. Monitor purity via TLC or HPLC .
Critical Note : Optimize reaction stoichiometry and pH to minimize by-products like unreacted precursors or over-alkylated derivatives.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Employ a combination of analytical techniques:
- HPLC : Use ≥98% purity thresholds with UV detection (e.g., 220–254 nm), referencing pharmaceutical-grade standards (e.g., citalopram hydrobromide protocols) .
- Spectroscopy :
- NMR : Confirm substituent positions via H/C chemical shifts, focusing on piperazine ring protons (δ 2.5–3.5 ppm) and ethyl/methyl groups.
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] or [M-Br] ions).
- Elemental Analysis : Verify Br content via ion chromatography or titration .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions often arise from dynamic proton exchange in piperazine rings or salt dissociation. Strategies include:
- X-ray Crystallography : Use SHELX software for structure refinement, particularly for resolving tautomerism or hydrogen-bonding networks in hydrobromide salts .
- Variable-Temperature NMR : Suppress proton exchange effects by acquiring spectra at low temperatures (e.g., 233 K) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate proposed conformers .
Q. What strategies optimize synthetic yield while minimizing by-products?
- Methodological Answer :
- Reaction Optimization :
- Temperature Control : Maintain 0–5°C during coupling steps to reduce side reactions (e.g., over-alkylation) .
- Catalysts : Use HOBt (Hydroxybenzotriazole) to enhance coupling efficiency and reduce racemization .
- By-Product Mitigation :
- Impurity Profiling : Identify common by-products (e.g., de-ethylated analogs) using LC-MS and reference impurity standards (e.g., EP/BP guidelines for piperazine derivatives) .
- Workup Protocols : Employ aqueous washes (e.g., NaHCO) to remove unreacted hydrobromic acid or organic intermediates .
Q. How to design in vivo studies to assess neuropharmacological effects?
- Methodological Answer :
- Animal Models : Use scopolamine hydrobromide-induced cognitive impairment models in rodents (e.g., 20 mg/kg i.p. for dementia studies) .
- Dosing Regimens : Administer test compound orally (p.o.) at staggered doses (e.g., 10–50 mg/kg) for 2–4 weeks, with positive controls (e.g., donepezil) .
- Outcome Metrics : Evaluate behavioral outcomes (e.g., Morris water maze) and biochemical markers (e.g., acetylcholinesterase activity) .
Q. What are the challenges in detecting trace impurities, and how are they addressed?
- Methodological Answer :
- Analytical Challenges : Low-abundance impurities (e.g., regioisomers, des-bromo analogs) may co-elute with the main peak in HPLC.
- Solutions :
- HPLC-MS/MS : Use high-resolution mass spectrometry with ion-trap detectors to differentiate impurities via unique fragmentation patterns .
- Forced Degradation Studies : Expose the compound to heat, light, or acidic conditions to generate degradation products for method validation .
- Reference Standards : Cross-validate against certified impurities (e.g., EP/BP monographs for structurally related piperazines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.